molecular formula C11H18NO4P B8498203 Diethyl [(4-aminophenyl)(hydroxy)methyl]-phosphonate CAS No. 595597-05-0

Diethyl [(4-aminophenyl)(hydroxy)methyl]-phosphonate

Cat. No. B8498203
M. Wt: 259.24 g/mol
InChI Key: MSFPTQSGQCRBFB-UHFFFAOYSA-N
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Patent
US07183276B2

Procedure details

To a mixed solution of diethyl α-hydroxy-4-nitrobenzylphosphonate (1.42 g) and methanol (30 mL) was added 10% palladium-carbon (0.14 g) and the mixture was stirred at room temperature under an atmospheric hydrogen pressure for 3 hrs. Palladium-carbon was removed from the reaction mixture by filtration and the filtrate was concentrated to give diethyl 4-amino-α-hydroxybenzylphosphonate as a solid (1.02 g, yield 80%).
Name
diethyl α-hydroxy-4-nitrobenzylphosphonate
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
0.14 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([P:12](=[O:19])([O:16][CH2:17][CH3:18])[O:13][CH2:14][CH3:15])[C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[CH:5][CH:4]=1>[C].[Pd].CO>[NH2:9][C:6]1[CH:5]=[CH:4][C:3]([CH:2]([P:12](=[O:19])([O:13][CH2:14][CH3:15])[O:16][CH2:17][CH3:18])[OH:1])=[CH:8][CH:7]=1 |f:1.2|

Inputs

Step One
Name
diethyl α-hydroxy-4-nitrobenzylphosphonate
Quantity
1.42 g
Type
reactant
Smiles
OC(C1=CC=C(C=C1)[N+](=O)[O-])P(OCC)(OCC)=O
Name
palladium-carbon
Quantity
0.14 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature under an atmospheric hydrogen pressure for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Palladium-carbon was removed from the reaction mixture by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=CC=C(C(O)P(OCC)(OCC)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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